

# Technical Support Center: Optimizing Cell-Based Assays for Quinazolinone Compounds

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *6,7-Dihydroxyquinazolin-4(3h)-one*

Cat. No.: B169907

[Get Quote](#)

This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers working with quinazolinone compounds in cell-based assays.

## Frequently Asked Questions (FAQs)

**Q1:** What are quinazolinone compounds and why are they significant in drug discovery?

A: The quinazolinone scaffold is a core structural unit found in various natural alkaloids and is a prominent feature in many synthetic compounds with a broad range of pharmacological activities.<sup>[1][2]</sup> Characterized by a fused bicyclic system, this structure is highly adaptable for chemical modifications, allowing for the fine-tuning of interactions with biological targets.<sup>[1]</sup> In oncology, numerous quinazolinone derivatives have been developed as potent inhibitors of key signaling molecules, particularly protein kinases like the Epidermal Growth Factor Receptor (EGFR) and Phosphoinositide 3-Kinase (PI3K), which are often deregulated in cancer.<sup>[3][4][5]</sup> Several FDA-approved anti-cancer drugs, such as gefitinib, erlotinib, and idelalisib, are based on the quinazoline or quinazolinone core.<sup>[1][6]</sup>

**Q2:** My quinazolinone compound has poor water solubility. How can I prepare it for cell-based assays?

A: Poor aqueous solubility is a common challenge with quinazolinone derivatives.<sup>[1][7]</sup> The standard approach is to first prepare a high-concentration stock solution in an organic solvent, typically 100% dimethyl sulfoxide (DMSO).<sup>[7]</sup> For the final working concentration in your cell culture medium, this stock is serially diluted. It is critical to ensure the final concentration of

DMSO in the culture medium is low (typically  $\leq 0.5\%$ ) to avoid solvent-induced cytotoxicity. If precipitation occurs upon dilution into the aqueous medium, consider the following strategies:

- Use of Co-solvents: Incorporate a small percentage (1-5% v/v) of a water-miscible organic solvent like ethanol or polyethylene glycol (PEG) in your final dilution.[7][8]
- pH Adjustment: The quinazolinone scaffold contains basic nitrogen atoms, making the solubility of many derivatives pH-dependent. They are often more soluble at a lower (acidic) pH.[7] However, ensure the pH change is compatible with your cell line and assay.
- Use of Surfactants: Low concentrations of non-ionic surfactants, such as Polysorbate 80 (Tween® 80), can form micelles that help solubilize hydrophobic compounds.[7][8]
- Complexation with Cyclodextrins: Cyclodextrins like hydroxypropyl- $\beta$ -cyclodextrin (HP- $\beta$ -CD) can form inclusion complexes with the compound, significantly enhancing its aqueous solubility.[7][8]

Q3: What is the primary mechanism of action for anticancer quinazolinone compounds?

A: Quinazolinone derivatives act as anticancer agents through various mechanisms, often by inhibiting key signaling pathways that control cell growth, proliferation, and survival.[1][4] The most well-documented mechanisms include:

- Inhibition of Receptor Tyrosine Kinases (RTKs): Many quinazolinones are potent inhibitors of the EGFR family (EGFR/HER1, HER2) and Vascular Endothelial Growth Factor Receptor (VEGFR).[9] They typically compete with ATP at the kinase domain's binding site, blocking downstream signaling.[10]
- Targeting the PI3K/Akt/mTOR Pathway: This is another frequently deregulated pathway in cancer.[5][11] Several quinazolinone-based compounds have been developed as selective inhibitors of PI3K isoforms or as dual PI3K/mTOR inhibitors.[12][13]
- Induction of Apoptosis: By inhibiting survival signals, quinazolinones can trigger programmed cell death (apoptosis). This is often mediated by the activation of caspases, which are key executioner enzymes in the apoptotic cascade.[1][14]

- Cell Cycle Arrest: These compounds can halt the cell cycle at various checkpoints (e.g., G1/S or G2/M phase), preventing cancer cells from dividing.[15][16]
- Tubulin Polymerization Inhibition: Some derivatives interfere with microtubule dynamics, which is essential for mitosis, leading to mitotic arrest and cell death.[1][15]

Q4: How do I choose the right assay to measure the effect of my quinazolinone compound?

A: The choice of assay depends on the biological question you are asking:

- To measure overall cell viability and metabolic activity: The MTT assay is a common choice. It measures the activity of mitochondrial reductase enzymes in living cells.[17][18] A decrease in signal indicates reduced metabolic activity, which can be due to cytotoxicity or cytostatic effects.
- To measure cytotoxicity (cell death): The Lactate Dehydrogenase (LDH) assay is suitable. It quantifies the amount of LDH released from cells with damaged plasma membranes, providing a direct measure of cell lysis.[17]
- To specifically measure apoptosis: A Caspase-Glo® 3/7 Assay is highly specific. It measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.[14][19] An increase in signal indicates apoptosis induction.
- To measure cell proliferation: An EdU incorporation assay directly measures DNA synthesis in proliferating cells, providing a more specific measure of anti-proliferative effects than metabolic assays.[20]

## Troubleshooting Guide

| Problem / Observation                                                     | Probable Cause                                                                                                                                    | Recommended Solution(s)                                                                                                                                                                                                                                                                   |
|---------------------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Compound precipitates in culture medium after dilution from DMSO stock.   | The compound's solubility limit in the aqueous medium has been exceeded. <a href="#">[7]</a>                                                      | Lower the final assay concentration. Ensure the final DMSO concentration is minimal but sufficient. Pre-warm the culture medium before adding the compound. Consider using solubility enhancers like cyclodextrins or surfactants. <a href="#">[7]</a> <a href="#">[8]</a>                |
| Inconsistent IC50 values between experiments.                             | Compound precipitation, variability in cell seeding density, or inconsistent incubation times. <a href="#">[7]</a>                                | Prepare fresh dilutions of the compound for each experiment. Ensure the DMSO stock has been properly stored and the compound is fully redissolved. <a href="#">[7]</a> Use a consistent cell seeding protocol and number. Standardize all incubation times precisely.                     |
| High background or "false positives" in a colorimetric/luminescent assay. | Interference from the compound itself (e.g., color, autofluorescence). Phenol red or serum in the medium can also interfere. <a href="#">[21]</a> | Run a "cell-free" control containing only medium and your compound at the highest concentration to check for direct signal interference. If interference is observed, consider using a different assay or switching to phenol red-free medium for the assay readout. <a href="#">[21]</a> |
| No cytotoxic effect observed at expected concentrations.                  | The compound may be cytostatic rather than cytotoxic. The chosen cell line may be resistant. The compound may have degraded.                      | Measure effects on cell proliferation (e.g., EdU assay) in addition to cytotoxicity. <a href="#">[20]</a> Test the compound on a panel of different cell lines. <a href="#">[22]</a> Verify                                                                                               |

compound integrity and store stock solutions appropriately (protected from light, at the correct temperature).

## Quantitative Data Summary

Table 1: Example IC50 Values of Quinazolinone Derivatives in Cancer Cell Lines

| Compound Class               | Target Cell Line            | IC50 (µM)     | Reference |
|------------------------------|-----------------------------|---------------|-----------|
| Quinazolinone Derivative 8h  | SKLU-1 (Lung Cancer)        | 23.09 (µg/mL) | [23]      |
| Quinazolinone-Chalcone 8c    | SKLU-1 (Lung Cancer)        | 8.04 (µg/mL)  | [24]      |
| Quinazolinone Derivative E   | MDA-MBA-231 (Breast Cancer) | 0.43          | [6]       |
| Quinazolinone Derivative 5a  | HCT-116 (Colon Cancer)      | 4.87          | [2]       |
| Quinazolinone Derivative 10f | HCT-116 (Colon Cancer)      | 5.43          | [2]       |
| Quinazolinone Derivative 4   | Caco-2 (Colon Cancer)       | 23.31         | [25]      |
| Quinazolinone Derivative 4   | HepG2 (Liver Cancer)        | 53.29         | [25]      |
| Quinazolinone Derivative 12d | SNB-75 (CNS Cancer)         | -5.63 (GI50)  | [16]      |

Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions (e.g., incubation time, assay type).

Table 2: Summary of Solubility Enhancement Strategies

| Strategy                   | Mechanism                                                                           | Advantages                                                        | Considerations                                                                                    |
|----------------------------|-------------------------------------------------------------------------------------|-------------------------------------------------------------------|---------------------------------------------------------------------------------------------------|
| pH Adjustment              | Ionizes the basic quinazolinone scaffold, increasing interaction with water.<br>[7] | Simple and cost-effective.                                        | May affect compound stability or biological assay performance. Not suitable for all compounds.[7] |
| Co-solvents (PEG, ethanol) | Reduces the polarity of the aqueous medium.[8]                                      | Easy to implement for in vitro assays.                            | High concentrations can be toxic to cells. May not be suitable for in vivo studies.[8]            |
| Surfactants (Tween® 80)    | Form micelles that encapsulate the hydrophobic compound.[7]                         | Effective at low concentrations.                                  | Can interfere with some biological assays or cell membranes.                                      |
| Cyclodextrins (HP-β-CD)    | Form inclusion complexes, masking hydrophobic regions.<br>[8]                       | High solubilization capacity, generally low cytotoxicity.         | Can be more expensive. May alter the effective free concentration of the drug.[8]                 |
| Solid Dispersions          | Disperses the compound in an amorphous state within a hydrophilic carrier.[26]      | Significantly improves dissolution rate for in vivo applications. | Requires formulation development and characterization. Primarily for oral bioavailability.[26]    |

## Experimental Protocols

### Protocol 1: Cell Viability Assessment using MTT Assay

This protocol is adapted from standard procedures for assessing cell metabolic activity as an indicator of viability.[17][18][27]

**Principle:** In viable cells, mitochondrial dehydrogenase enzymes reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan

product.[17][18] The amount of formazan, measured by absorbance, is proportional to the number of metabolically active cells.[27]

#### Materials:

- 96-well flat-bottom cell culture plates
- Quinazolinone compound stock (e.g., 10 mM in DMSO)
- Complete cell culture medium
- Phosphate-Buffered Saline (PBS)
- MTT solution (5 mg/mL in PBS, sterile filtered)
- Solubilization solution (e.g., 100% DMSO or 0.01 M HCl in isopropanol)
- Microplate reader

#### Procedure:

- Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100  $\mu$ L of complete medium. Incubate for 24 hours at 37°C, 5% CO<sub>2</sub> to allow for cell attachment.[17][27]
- Compound Treatment: Prepare serial dilutions of the quinazolinone compound in complete culture medium from the DMSO stock. Remove the old medium from the wells and add 100  $\mu$ L of the medium containing the desired compound concentrations. Include "vehicle control" wells with medium containing the same final concentration of DMSO as the treated wells, and "no cell" blank wells.[27]
- Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO<sub>2</sub>.[2]
- MTT Addition: Add 10-20  $\mu$ L of the 5 mg/mL MTT solution to each well (final concentration ~0.5 mg/mL) and incubate for 3-4 hours at 37°C.[27] During this time, visible purple formazan crystals will form in viable cells.

- Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals.[\[27\]](#) Add 100  $\mu$ L of DMSO to each well to dissolve the crystals.[\[27\]](#) Mix gently on a plate shaker for 5-10 minutes to ensure complete dissolution.
- Data Acquisition: Measure the absorbance (Optical Density, OD) at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[\[21\]](#)
- Data Analysis:
  - Subtract the average OD of the "no cell" blank wells from all other wells.
  - Calculate the percentage of cell viability for each treatment relative to the vehicle control:
    - $\% \text{ Viability} = (\text{OD}_{\text{treated}} / \text{OD}_{\text{vehicle\_control}}) * 100$
  - Plot % Viability against compound concentration (log scale) to determine the IC50 value.

## Protocol 2: Apoptosis Assessment using Caspase-Glo® 3/7 Assay

This protocol measures the activity of caspases 3 and 7, key biomarkers of apoptosis.[\[14\]](#)

**Principle:** The Caspase-Glo® 3/7 Reagent contains a luminogenic caspase-3/7 substrate in a buffer optimized for caspase activity and cell lysis. Upon addition to the sample, the reagent lyses the cells, and active caspase-3/7 cleaves the substrate, releasing aminoluciferin, which is a substrate for luciferase. The resulting luminescent signal is proportional to the amount of caspase-3/7 activity.[\[19\]](#)

### Materials:

- 96-well white-walled, clear-bottom cell culture plates (for luminescence)
- Quinazolinone compound stock and culture medium
- Caspase-Glo® 3/7 Assay System (Promega or similar)
- Luminometer plate reader

**Procedure:**

- Cell Seeding and Treatment: Seed cells in a 96-well white-walled plate and treat with the quinazolinone compound as described in steps 1-3 of the MTT assay protocol. Include positive (e.g., staurosporine) and negative (vehicle) controls.
- Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Buffer and Substrate to room temperature. Prepare the Caspase-Glo® 3/7 Reagent by adding the buffer to the substrate according to the manufacturer's instructions.
- Reagent Addition: Remove the plate from the incubator and allow it to equilibrate to room temperature for ~30 minutes. Add 100  $\mu$ L of the prepared Caspase-Glo® 3/7 Reagent to each well.[14][19]
- Incubation: Mix the contents of the wells on a plate shaker at a low speed for 30-60 seconds. Incubate the plate at room temperature for 1-2 hours, protected from light, to allow the signal to stabilize.[14]
- Data Acquisition: Measure the luminescence of each well using a plate reader.
- Data Analysis:
  - Subtract the average luminescence from "no cell" blank wells.
  - Express the results as fold change in caspase activity compared to the vehicle control:
    - Fold Change = Luminescence\_treated / Luminescence\_vehicle\_control

## Visualizations: Pathways and Workflows

### Signaling Pathways

```
// Nodes Ligand [label="EGF Ligand", fillcolor="#FBBC05", fontcolor="#202124"]; EGFR
[!label="EGFR", shape=hexagon, fillcolor="#4285F4", fontcolor="#FFFFFF", width=1.5];
Quinazolinone [!label="Quinazolinone\nInhibitor", shape=ellipse, fillcolor="#EA4335",
fontcolor="#FFFFFF"];
Dimerization [!label="Receptor\nDimerization &\nAutophosphorylation",
fillcolor="#F1F3F4", fontcolor="#202124"];
PI3K [!label="PI3K", fillcolor="#4285F4",
fontcolor="#FFFFFF"];
Akt [!label="Akt", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Ras
```

```
[label="Ras/Raf", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MEK [label="MEK/ERK", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Outcome [label="Cell Proliferation,\nSurvival, Angiogenesis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF", width=2];  
  
// Edges Ligand -> EGFR [label="Binds"]; Quinazolinone -> Dimerization [label="Inhibits", color="#EA4335", style=dashed, arrowhead=tee]; EGFR -> Dimerization; Dimerization -> PI3K; Dimerization -> Ras; PI3K -> Akt; Ras -> MEK; Akt -> Outcome; MEK -> Outcome;  
  
// Layout hints {rank=same; Ligand; Quinazolinone;} {rank=same; PI3K; Ras;} {rank=same; Akt; MEK;} } DOT Caption: EGFR signaling pathway and the inhibitory action of quinazolinone compounds.  
  
// Nodes RTK [label="RTK (e.g., EGFR)", shape=hexagon, fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Quinazolinone [label="Quinazolinone\nInhibitor", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; PIP2 [label="PIP2", shape=plaintext]; PIP3 [label="PIP3", shape=plaintext]; Akt [label="Akt", fillcolor="#4285F4", fontcolor="#FFFFFF"]; mTOR [label="mTOR", fillcolor="#4285F4", fontcolor="#FFFFFF"]; FoxO [label="FoxO\n(Transcription Factors)", fillcolor="#FBBC05", fontcolor="#202124"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Proliferation [label="Cell Growth &\nProliferation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];  
  
// Edges RTK -> PI3K [label="Activates"]; PI3K -> PIP3 [label="Phosphorylates"]; PIP2 -> PIP3 [style=invis]; // for layout Quinazolinone -> PI3K [label="Inhibits", color="#EA4335", style=dashed, arrowhead=tee]; PIP3 -> Akt [label="Activates"]; Akt -> mTOR [label="Activates"]; Akt -> FoxO [label="Inhibits", arrowhead=tee]; mTOR -> Proliferation; FoxO -> Apoptosis [label="Promotes"];  
  
// Layout hints {rank=same; Quinazolinone;} {rank=same; PIP2; PI3K;} {rank=same; PIP3; Akt;} } DOT Caption: The PI3K/Akt/mTOR pathway, a key target for quinazolinone inhibitors.
```

## Workflows

```
// Nodes start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; seed [label="1. Seed Cells\nin 96-well Plate"]; incubate1 [label="2. Incubate 24h\n(Allow Attachment)"]; treat [label="3. Treat with Serial Dilutions\nof Quinazolinone Compound"];
```

```
incubate2 [label="4. Incubate for\nExposure Period (24-72h)"; assay [label="5. Perform Assay\n(e.g., MTT, Caspase-Glo)"; read [label="6. Read Plate\n(Absorbance/Luminescence)"; analyze [label="7. Data Analysis\n(% Viability, IC50)"; end [label="End", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]];\n\n// Edges start -> seed; seed -> incubate1; incubate1 -> treat; treat -> incubate2; incubate2 -> assay; assay -> read; read -> analyze; analyze -> end; } DOT Caption: General experimental workflow for a cell-based cytotoxicity assay.\n\n// Nodes start [label="Compound Precipitates\nin Aqueous Medium", shape=box, style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; q1 [label="Is final DMSO\nconcentration >0.5%?"]; a1_yes [label="Reduce DMSO %", shape=box, style="rounded,filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; q2 [label="Is compound concentration\ntoo high?"]; a2_yes [label="Lower final concentration", shape=box, style="rounded,filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; q3 [label="Try solubility enhancers?"]; a3_yes [label="Use Co-solvent, Surfactant,\nor Cyclodextrin", shape=box, style="rounded,filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; end_ok [label="Proceed with Assay"]; end_reformulate [label="Consider Reformulation", shape=box, style="rounded,filled", fillcolor="#5F6368", fontcolor="#FFFFFF"];\n\n// Edges start -> q1; q1 -> a1_yes [label="Yes"]; a1_yes -> end_ok; q1 -> q2 [label="No"]; q2 -> a2_yes [label="Yes"]; a2_yes -> end_ok; q2 -> q3 [label="No"]; q3 -> a3_yes [label="Yes"]; a3_yes -> end_ok; q3 -> end_reformulate [label="No"]; } DOT Caption: A logical workflow for troubleshooting compound solubility issues.
```

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, molecular docking, and cytotoxicity of quinazolinone and dihydroquinazolinone derivatives as cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. brieflands.com [brieflands.com]
- 4. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Quinazolinone-Amino Acid Hybrids as Dual Inhibitors of EGFR Kinase and Tubulin Polymerization [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. tandfonline.com [tandfonline.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms | MDPI [mdpi.com]
- 16. Development of novel quinazolinone-based compounds with anti-proliferative activity as dual STAT-3 and c-Src inhibitors: design, synthesis and molecular dynamic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 19. d-nb.info [d-nb.info]
- 20. Hybridization-based discovery of novel quinazoline-2-indolinone derivatives as potent and selective PI3K $\alpha$  inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. MTT assay protocol | Abcam [abcam.com]
- 22. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Synthesis and In vitro Cytotoxic Evaluation of New Quinazolinone Derivatives | VNU Journal of Science: Natural Sciences and Technology [[js.vnu.edu.vn](http://js.vnu.edu.vn)]
- 24. Synthesis and In vitro Cytotoxic Evaluation of New Quinazolinone-Based Chalcones | Engineering and Technology For Sustainable Development [[jst.vn](http://jst.vn)]
- 25. Synthesis, In Silico and In Vitro Assessment of New Quinazolinones as Anticancer Agents via Potential AKT Inhibition - PMC [[pmc.ncbi.nlm.nih.gov](http://pmc.ncbi.nlm.nih.gov)]
- 26. researchgate.net [[researchgate.net](http://researchgate.net)]
- 27. bds.berkeley.edu [[bds.berkeley.edu](http://bds.berkeley.edu)]
- To cite this document: BenchChem. [Technical Support Center: Optimizing Cell-Based Assays for Quinazolinone Compounds]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b169907#optimizing-cell-based-assays-for-quinazolinone-compounds>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)